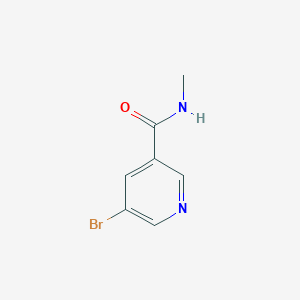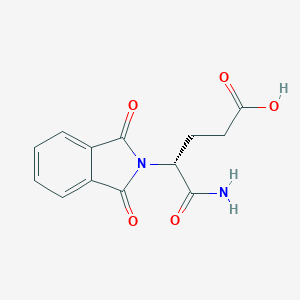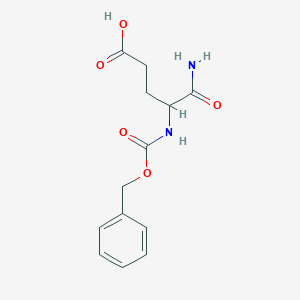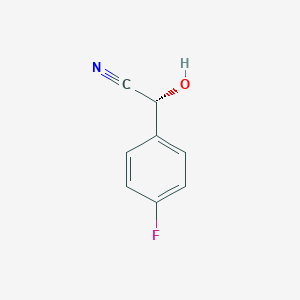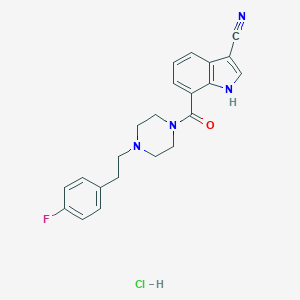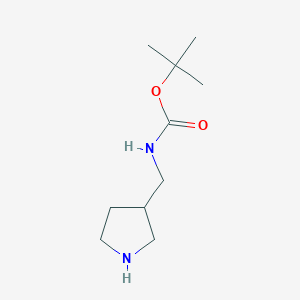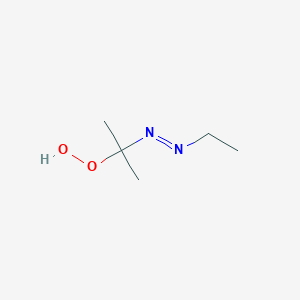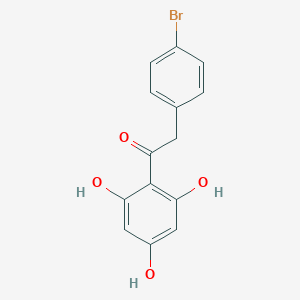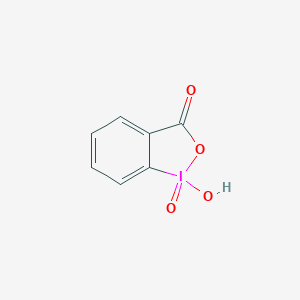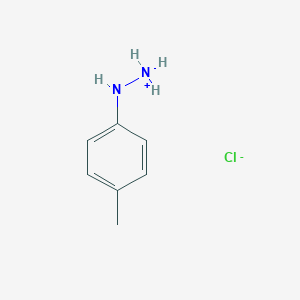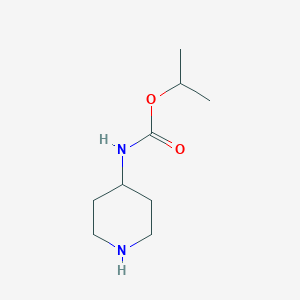
Isopropyl piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl piperidin-4-ylcarbamate (IPC) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPC is a carbamate derivative of piperidine, which is a heterocyclic organic compound. IPC has been shown to possess a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood. However, it is believed that Isopropyl piperidin-4-ylcarbamate acts on the GABAergic system in the brain, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Isopropyl piperidin-4-ylcarbamate has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemische Und Physiologische Effekte
Isopropyl piperidin-4-ylcarbamate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. Isopropyl piperidin-4-ylcarbamate has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, Isopropyl piperidin-4-ylcarbamate has been shown to reduce anxiety-like behavior in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl piperidin-4-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using Isopropyl piperidin-4-ylcarbamate in lab experiments. For example, the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood, and its effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for Isopropyl piperidin-4-ylcarbamate research. One area of interest is the potential use of Isopropyl piperidin-4-ylcarbamate in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of novel Isopropyl piperidin-4-ylcarbamate derivatives with improved pharmacological properties. Finally, further studies are needed to elucidate the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate and to determine its potential side effects and toxicity.
Synthesemethoden
The synthesis of Isopropyl piperidin-4-ylcarbamate involves the reaction between isopropylamine and piperidin-4-ol in the presence of phosgene. The reaction leads to the formation of Isopropyl piperidin-4-ylcarbamate, which is a white crystalline solid with a melting point of 103-105°C. Isopropyl piperidin-4-ylcarbamate can be purified by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Isopropyl piperidin-4-ylcarbamate has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Isopropyl piperidin-4-ylcarbamate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
141498-57-9 |
|---|---|
Produktname |
Isopropyl piperidin-4-ylcarbamate |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
propan-2-yl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JGTGSYCISOQGQC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1CCNCC1 |
Kanonische SMILES |
CC(C)OC(=O)NC1CCNCC1 |
Synonyme |
Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



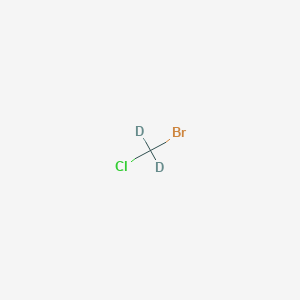
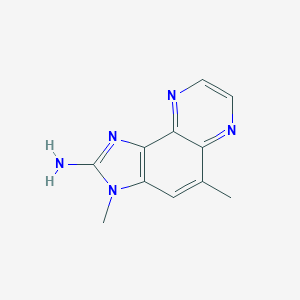
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
